molecular formula C8H5BrClF3O3S B1406363 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706453-20-4

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1406363
M. Wt: 353.54 g/mol
InChI Key: RVBHVSJOUFKOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1706453-20-4 . It has a molecular weight of 353.54 . It is typically stored at ambient temperature and is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrClF3O3S/c1-16-7-5 (8 (11,12)13)2-4 (3-6 (7)9)17 (10,14)15/h2-3H,1H3 . This indicates the molecular structure of the compound, which includes a bromo, methoxy, and trifluoromethyl group attached to a benzenesulfonyl chloride core.


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a refractive index of 1.5220-1.5270 at 20°C . The molecular formula of the compound is C7H3BrClF3O2S .

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically organic synthesis and medicinal chemistry.

2. Comprehensive and Detailed Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives have found extensive use in the agrochemical and pharmaceutical industries . The compound “3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride” can be used as an intermediate in the synthesis of these compounds .

4. Thorough Summary of the Results or Outcomes Obtained: The use of TFMP derivatives has led to the development of a variety of agrochemicals and pharmaceuticals . For example, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

For example, a similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

    Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole

    • A similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, has been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

    Pharmaceutical Intermediates

    • In the pharmaceutical industry, similar compounds have been used as intermediates in the synthesis of various drugs . While the exact applications of “3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride” are not specified, it’s possible that it could be used in a similar manner.

properties

IUPAC Name

3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHVSJOUFKOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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